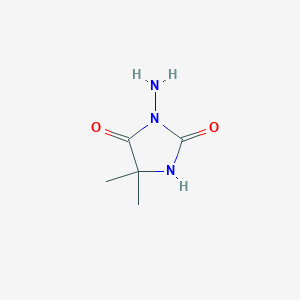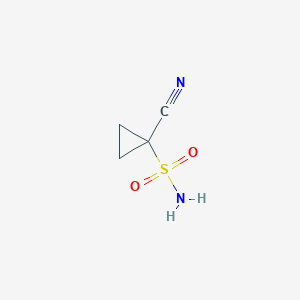
3-Amino-5,5-dimethylimidazolidine-2,4-dione
Übersicht
Beschreibung
3-Amino-5,5-dimethylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 1123-44-0 . It has a molecular weight of 143.15 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-5,5-dimethyl-2,4-imidazolidinedione . The InChI code for this compound is 1S/C5H9N3O2/c1-5(2)3(9)8(6)4(10)7-5/h6H2,1-2H3, (H,7,10) .Physical And Chemical Properties Analysis
The compound has a melting point range of 177-180°C . It is a powder in physical form .Wissenschaftliche Forschungsanwendungen
Antibacterial Activities :
- A study by Keivanloo et al. (2020) found that new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione exhibited antibacterial activities against both Gram-positive and Gram-negative bacteria.
Corrosion Inhibition :
- Elbarki et al. (2020) demonstrated that 3-methyl-5,5′-diphenylimidazolidine-2,4-dione acts as a corrosion inhibitor for mild steel in HCl solution, suggesting its potential application in industrial corrosion protection (Elbarki et al., 2020).
Cancer and Anti-inflammatory Activities :
- Research by Uwabagira & Sarojini (2019) found that a compound related to 3-Amino-5,5-dimethylimidazolidine-2,4-dione showed in vitro antibreast cancer activity and anti-inflammatory properties.
Antimicrobial and Antiproliferative Agents :
- Kumar et al. (2022) discussed the design of 3-(Substituted Aryl/alkyl)-5-((E)-4-((E)-(Substituted Aryl/alkyl)methyl)benzylidene) thiazolidin-2,4-dione molecules, which showed potential as antimicrobial and antiproliferative agents (Kumar et al., 2022).
Hydantoin Derivatives in Medicinal Chemistry :
- A review by Shaikh et al. (2023) highlights the significance of hydantoin, including imidazolidine-2,4-dione, in medicinal chemistry, emphasizing its role in the synthesis of non-natural amino acids and potential medical applications.
Antioxidant and Antimicrobial Agent :
- Al-Adhami & Al-Majidi (2021) synthesized derivatives of 6-amino-1,3-dimethyluracil, including imidazolidin-4-one derivatives, and evaluated their antioxidant and antimicrobial activities (Al-Adhami & Al-Majidi, 2021).
α-Glucosidase and α-Amylase Inhibitory Activities :
- Fettach et al. (2021) studied thiazolidine-2,4-diones derivatives for their α-glucosidase and α-amylase inhibitory activities, indicating their potential in controlling hyperglycemia and type 2 diabetes mellitus (Fettach et al., 2021).
Antihyperglycemic Studies :
- Gutiérrez-Hernández et al. (2019) synthesized benzimidazole-thiazolidinedione hybrids and found robust antihyperglycemic action linked to insulin sensitization mechanisms in their in vivo studies (Gutiérrez-Hernández et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
It’s known that this compound is used in organic synthesis as an intermediate , suggesting that it may interact with various biological targets depending on the specific context.
Mode of Action
As an intermediate in organic synthesis , it likely undergoes various chemical reactions to interact with its targets.
Biochemical Pathways
As an intermediate in organic synthesis , it’s likely involved in a wide range of biochemical processes.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the resulting compounds.
Eigenschaften
IUPAC Name |
3-amino-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-5(2)3(9)8(6)4(10)7-5/h6H2,1-2H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFDXIVYGSNJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588691 | |
| Record name | 3-Amino-5,5-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1123-44-0 | |
| Record name | 3-Amino-5,5-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5,5-dimethylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B3045627.png)




![2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]-](/img/structure/B3045634.png)







